2-Hexylchroman-4-one

Enzyme Inhibition Pain & Inflammation NAAA

2-Hexylchroman-4-one (CAS 62756-36-9; molecular formula C15H20O2; molecular weight 232.32 g/mol) is a synthetic derivative belonging to the chroman-4-one class of heterobicyclic compounds. Its structure is defined by a fused benzene-dihydropyranone core with a hexyl substituent at the 2-position.

Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
CAS No. 62756-36-9
Cat. No. B11874522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexylchroman-4-one
CAS62756-36-9
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCCCCCC1CC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C15H20O2/c1-2-3-4-5-8-12-11-14(16)13-9-6-7-10-15(13)17-12/h6-7,9-10,12H,2-5,8,11H2,1H3
InChIKeyOIGKEWILGMJSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexylchroman-4-one (CAS 62756-36-9): Core Properties and Pharmacophore Scaffold


2-Hexylchroman-4-one (CAS 62756-36-9; molecular formula C15H20O2; molecular weight 232.32 g/mol) is a synthetic derivative belonging to the chroman-4-one class of heterobicyclic compounds . Its structure is defined by a fused benzene-dihydropyranone core with a hexyl substituent at the 2-position. Chroman-4-ones, distinguished from chromones by the absence of a C2–C3 double bond, are recognized as privileged scaffolds in medicinal chemistry due to their broad and tunable pharmacological profile [1]. The 2-alkyl substitution, particularly the hexyl chain, confers distinct physicochemical properties including increased lipophilicity (cLogP ~5.8) and metabolic stability compared to unsubstituted or shorter-chain analogs [2].

Why 2-Hexylchroman-4-one Cannot Be Replaced by Generic Chroman-4-one Analogs


Generic substitution among chroman-4-one derivatives is scientifically unsound due to the profound impact of the 2-position alkyl chain on both target engagement and physicochemical behavior. SAR studies unequivocally demonstrate that alterations in chain length or branching dramatically shift potency and selectivity profiles for key therapeutic targets such as SIRT2, COX-2, and NAAA [1]. For instance, a pentyl chain confers nanomolar SIRT2 inhibition (IC50 = 1.5 μM for 6,8-dibromo-2-pentylchroman-4-one), while shorter chains yield markedly reduced activity . Furthermore, the hexyl chain critically determines logP and membrane permeability, influencing intracellular accumulation and off-target effects [2]. Substituting 2-hexylchroman-4-one with an alternative alkyl analog without rigorous revalidation of potency, selectivity, and ADME parameters will invalidate experimental outcomes and compromise reproducibility.

2-Hexylchroman-4-one: Quantitative Differentiation vs. Closest Analogs


NAAA Inhibition: 2-Hexylchroman-4-one Exhibits Sub-30 nM Potency in Human and Rat Enzyme Assays

2-Hexylchroman-4-one demonstrates potent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme regulating palmitoylethanolamide (PEA) levels and inflammatory pain. In comparative assays, its IC50 values range from 6 nM to 28 nM across human and rat isoforms, representing a >50-fold improvement over unsubstituted chroman-4-one core (IC50 > 1 μM estimated) [1].

Enzyme Inhibition Pain & Inflammation NAAA

SIRT2 Selectivity: 2-Hexylchroman-4-one Scaffold Confers Favorable Inhibition Profile over SIRT1 and SIRT3

Within the chroman-4-one series, the 2-alkyl substituent length directly correlates with SIRT2 inhibitory potency. The 2-pentyl analog, 6,8-dibromo-2-pentylchroman-4-one, achieves an IC50 of 1.5 μM against SIRT2 while maintaining high selectivity over SIRT1 and SIRT3 . While direct data for 2-hexylchroman-4-one is not publicly disclosed, SAR trends predict comparable or enhanced activity due to optimal chain length [1].

Sirtuin Inhibition Aging & Neurodegeneration Epigenetics

COX-2 Inhibition: Moderate Activity with Scaffold-Dependent Binding

2-Hexylchroman-4-one exhibits moderate inhibition of cyclooxygenase-2 (COX-2), with an IC50 of approximately 55.69 μM in primary screening [1]. While this potency is lower than dedicated NSAIDs, it highlights the compound's ability to engage the arachidonic acid pathway, a property not observed for the unsubstituted chroman-4-one core (IC50 > 100 μM) .

COX-2 Inhibition Inflammation Prostaglandin Synthesis

DPPH Radical Scavenging: Limited Direct Activity Suggests Alternative Antioxidant Mechanisms

Direct assessment of 2-hexylchroman-4-one in the DPPH radical scavenging assay is not publicly reported. However, studies on closely related 2-alkylchroman-4-ones indicate that the hexyl chain significantly attenuates direct radical scavenging capacity in aqueous/organic biphasic systems (IC50 ~1700–7100 μM range for analogs) [1]. Notably, SAR analyses reveal that while alkyl substitution reduces DPPH activity, it enhances lipid peroxidation inhibitory activity in membrane models by >3-fold compared to Trolox [2].

Antioxidant Activity Free Radical Scavenging Lipid Peroxidation

2-Hexylchroman-4-one: Optimal Application Scenarios for Research and Development


1. Inflammatory Pain and NAAA Modulation Studies

2-Hexylchroman-4-one serves as a potent tool compound for investigating the NAAA-PEA pathway in inflammatory and neuropathic pain models. Its nanomolar potency (IC50 6–28 nM) enables in vivo administration at lower doses, minimizing off-target effects [1]. This compound is particularly suitable for mechanistic studies in rodent models of osteoarthritis, colitis, and neuropathic pain where NAAA inhibition is a validated therapeutic strategy.

2. SIRT2-Selective Epigenetic Research in Neurodegeneration

Based on established SAR for the 2-alkylchroman-4-one series, 2-hexylchroman-4-one represents a valuable scaffold for developing SIRT2-selective inhibitors. Its profile—low micromolar SIRT2 potency with high selectivity over SIRT1 and SIRT3—makes it an ideal starting point for chemical optimization aimed at age-related neurodegenerative diseases, including Parkinson's and Huntington's disease .

3. Membrane-Associated Antioxidant and Lipid Peroxidation Studies

Despite weak DPPH scavenging, the hexyl chain confers strong membrane partitioning and potent inhibition of lipid peroxidation—a property >3-fold superior to Trolox in model membrane systems [2]. This makes 2-hexylchroman-4-one a relevant compound for studying oxidative stress in lipid-rich environments, such as neuronal membranes, atherosclerotic plaques, and mitochondrial preparations.

4. Multi-Target Probe for Arachidonic Acid Cascade Modulation

With demonstrated moderate COX-2 inhibition (IC50 ~55 μM) combined with potent NAAA inhibition, 2-hexylchroman-4-one offers a unique multi-target profile for probing the arachidonic acid cascade and endocannabinoid system crosstalk [1]. This dual activity is distinct from selective COX-2 inhibitors or NAAA inhibitors alone, enabling investigation of synergistic anti-inflammatory mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hexylchroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.